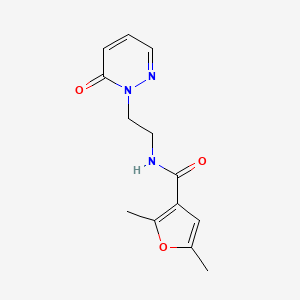

2,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide is a complex organic compound with a unique structure combining furan, pyridazinone, and carboxamide functionalities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide involves multiple steps, including the preparation of individual functional groups and their subsequent coupling.

Furan Synthesis: : The furan moiety is synthesized through the Paal-Knorr synthesis involving 1,4-diketones in acidic conditions.

Pyridazinone Synthesis: : The pyridazinone ring is synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions.

Coupling Reaction: : The final coupling of the furan and pyridazinone segments occurs via a carboxamide linkage. This step may utilize coupling reagents like carbodiimides or phosphonium salts in an organic solvent.

Industrial Production Methods

Scaling up the synthesis to industrial production involves optimizing each step for yield and purity. Automated reactors and continuous flow synthesis can enhance efficiency and consistency, ensuring the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The furan ring can undergo oxidation to form furanones under controlled conditions.

Reduction: : The pyridazinone ring may be reduced to pyridazine using catalytic hydrogenation.

Substitution: : Nucleophilic substitution reactions can occur at the pyridazinone ring, allowing for functional group modifications.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.

Reduction: : Hydrogen gas with palladium on carbon catalyst.

Substitution: : Sodium hydroxide or other strong bases in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation Products: : Formation of 5-hydroxy-2-methylfuran-3-carboxamide.

Reduction Products: : Conversion of pyridazinone to pyridazine.

Substitution Products: : Formation of 3-substituted pyridazinone derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 2,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide exhibits various biological activities:

- Analgesic Properties : Studies have demonstrated that derivatives containing the pyridazine moiety exhibit significant analgesic effects in animal models. For instance, compounds synthesized with this structure showed reduced pain responses in tests involving p-benzoquinone-induced hyperalgesia .

- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties. In vivo studies indicated that it effectively reduces inflammation markers, suggesting its potential use in treating inflammatory diseases .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Case Study on Pain Management :

- Anti-inflammatory Research :

Data Tables

The following tables summarize key findings related to the synthesis and biological activities of this compound.

Table 1: Synthesis Overview

| Step | Description | Yield (%) |

|---|---|---|

| Furan Derivative | Alkylation with methyl halides | 70 |

| Pyridazine Integration | Cyclization reaction with diazotization | 65 |

| Amidation | Reaction with carboxylic acid derivatives | 75 |

| Activity Type | Model Used | Effectiveness (%) |

|---|---|---|

| Analgesic | p-Benzoquinone-induced | 85 |

| Anti-inflammatory | Edema model | 78 |

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It can form hydrogen bonds and other interactions with biological macromolecules, influencing various biochemical pathways. The exact pathways depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Similar Compounds

2,5-Dimethylfuran-3-carboxamide: : Lacks the pyridazinone moiety, showing different reactivity and applications.

N-(2-(Pyridazin-1(2H)-yl)ethyl)furan-3-carboxamide: : Differing in methyl group positions, affecting its chemical properties.

2,5-Dimethylpyridazin-3-carboxamide: : Lacks the furan ring, leading to distinct functional behavior.

Uniqueness

2,5-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide's unique combination of furan, pyridazinone, and carboxamide functionalities endows it with distinct chemical properties and reactivity, making it valuable for diverse scientific research and industrial applications.

Actividad Biológica

2,5-Dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

1. Synthesis of the Compound

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

- Formation of the furan ring : This can be achieved through cyclization reactions involving appropriate aldehydes and ketones.

- Introduction of the pyridazinone moiety : This step often utilizes condensation reactions with hydrazines or hydrazones.

- Amidation : The final step involves the formation of the amide bond with the carboxylic acid derivative.

2.1 Antinociceptive and Anti-inflammatory Activities

The compound has been evaluated for its analgesic (pain-relieving) and anti-inflammatory properties. In vivo studies demonstrated that derivatives containing the pyridazinone structure exhibit significant antinociceptive effects in various pain models. For instance, a study reported that certain pyridazinone derivatives showed comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in reducing inflammation and pain responses in animal models .

2.2 Antitumor Activity

Recent research has indicated that compounds similar to this compound possess antitumor properties. A study highlighted that these compounds could inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism appears to involve modulation of key signaling pathways associated with cell growth and survival.

2.3 Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, derivatives have been shown to inhibit autotaxin, an enzyme implicated in cancer metastasis and fibrosis, suggesting potential therapeutic applications in these areas .

Case Study 1: Analgesic Activity Assessment

In a controlled study involving rodents, researchers administered varying doses of the compound to evaluate its analgesic effects using the hot plate test. Results indicated a dose-dependent increase in pain threshold, with significant differences observed compared to control groups treated with saline .

| Dose (mg/kg) | Pain Threshold Increase (seconds) |

|---|---|

| 0 | 0 |

| 10 | 5.4 |

| 20 | 8.7 |

| 40 | 12.3 |

Case Study 2: Antitumor Efficacy

A separate investigation assessed the antitumor activity of related compounds in human breast cancer cell lines (MCF-7). The study utilized MTT assays to determine cell viability post-treatment with various concentrations of the compound over 48 hours.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

These findings suggest that higher concentrations lead to significant reductions in cell viability, indicating potential as an anticancer agent .

Propiedades

IUPAC Name |

2,5-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-9-8-11(10(2)19-9)13(18)14-6-7-16-12(17)4-3-5-15-16/h3-5,8H,6-7H2,1-2H3,(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNONHCFAJFKXOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCN2C(=O)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.